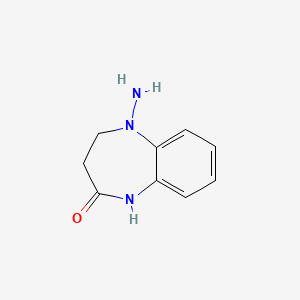

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Description

Properties

CAS No. |

65533-75-7 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

InChI |

InChI=1S/C9H11N3O/c10-12-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4H,5-6,10H2,(H,11,13) |

InChI Key |

WCUJEIJYLUNNKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C2NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Catalytic Condensation of o-Phenylenediamine with Ketones Using H-MCM-22 Catalyst

One of the most efficient methods for synthesizing 1,5-benzodiazepines, including 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one derivatives, involves the condensation of o-phenylenediamine (OPDA) with ketones in the presence of the mesoporous solid acid catalyst H-MCM-22 in acetonitrile at room temperature.

- Reaction Conditions : OPDA (1 mmol), ketone (2.5 mmol), H-MCM-22 (100–150 mg), acetonitrile solvent, room temperature.

- Reaction Time : 1–3 hours.

- Yields : High isolated yields ranging from 65% to 87%.

- Catalyst Role : The Brønsted acid sites of H-MCM-22 catalyze the condensation efficiently, with catalyst loading influencing yield (Table 1).

Solid-Phase Synthesis Using Aromatic Substituted Benzoic Acid Derivatives

A solid-phase synthetic route has been developed for 3,4,5-substituted 1,5-benzodiazepin-2-ones, which can be adapted for the synthesis of 5-amino derivatives.

- Key Steps :

- Attachment of 4-fluoro-3-nitrobenzoic acid to solid support.

- Aromatic nucleophilic substitution with α- or β-substituted β-amino esters.

- Reduction of nitro group with SnCl2·H2O.

- Hydrolysis of ester groups.

- Cyclization using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Selective N-5 alkylation with alkyl halides.

- Yields : Isolated yields range from 46% to 98%.

- This method offers the advantage of easy purification and potential for combinatorial synthesis.

Diastereoselective Synthesis via Aminomethylene Addition to Benzopyrano-1,5-benzodiazepin-2-one

A highly diastereoselective approach involves the addition of primary amines to benzopyrano[4,3-c]-1H-1,5-benzodiazepin-2-one to yield 3-((alkyl/aryl)aminomethylene)-4-(2-hydroxyphenyl)-1H-1,5-benzodiazepin-2-one derivatives, which are structurally related to 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one.

- Reaction Medium : DMSO found optimal for reaction time and yield.

- Yields : Good to excellent yields (52%–90%) depending on the amine substituent.

- Diastereoselectivity : Exclusive formation of the Z-isomer confirmed by NMR and X-ray crystallography.

- Reaction Times : 2–5 hours depending on substituent.

Table 2. Yields of cis-β-Enaminone-1,5-benzodiazepines in DMSO

| Entry | Amine Substituent (R) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Methyl | 3 | 52 |

| 2 | Ethyl | 2 | 78 |

| 3 | Isopropyl | 2 | 85 |

| 4 | n-Butyl | 4 | 90 |

| 5 | 2,4,4-Trimethylpentan-2-yl | 3 | 80 |

Solvent-Free Condensation Using Magnesia/Phosphorus Oxychloride Mixture

A solvent-free method utilizes a mixture of magnesia and phosphorus oxychloride for the condensation of o-phenylenediamine with ketones to produce 1,5-benzodiazepine derivatives.

- Advantages : Rapid reaction, high yields, no solvent use.

- Conditions : Elevated temperatures required; reaction proceeds efficiently with methyl ketones.

- Limitations : Harsh conditions and potential side reactions compared to catalytic room temperature methods.

Comparative Analysis of Preparation Methods

| Preparation Method | Catalyst/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| H-MCM-22 catalyzed condensation in acetonitrile | H-MCM-22, room temp, acetonitrile | 1–3 h | 65–87 | Mild conditions, recyclable catalyst, broad substrate scope | Requires catalyst preparation |

| Solid-phase synthesis | Solid support, SnCl2·H2O, DIC/HOBt | Several steps | 46–98 | Easy purification, combinatorial potential | Multi-step, specialized reagents |

| Aminomethylene addition in DMSO | Primary amines, DMSO | 2–5 h | 52–90 | High diastereoselectivity, good yields | Limited to specific derivatives |

| Solvent-free condensation | Magnesia/PCl3, high temp | Short | High | No solvent, rapid | Harsh conditions, side reactions |

Chemical Reactions Analysis

Types of Reactions

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological and psychiatric disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and hypnotic effects. Additionally, it may interact with other signaling pathways involved in cellular proliferation and apoptosis .

Comparison with Similar Compounds

1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one

- Structure : Features an allyl group at position 1 and a phenyl group at position 3.

- Synthesis : Prepared via alkylation of 4-phenyl-1,5-benzodiazepin-2-one with allyl bromide .

- Unlike the amino-substituted derivative, this compound lacks hydrogen-bonding capability at position 5, which may reduce receptor affinity .

4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one Monohydrate

5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Structure : Substituted with a benzoyl group at position 5 and methyl at position 4.

- Analysis: Hirshfeld surface studies reveal that the benzoyl group enhances intermolecular interactions, while the methyl group contributes to steric stabilization. This derivative exhibits stronger π-π stacking compared to the amino-substituted compound .

Pharmacological and Toxicological Comparisons

4-Phenyl-1,5-benzodiazepin-2-one Derivatives

- Activity : Studies show that 4-phenyl derivatives lack sedative effects at therapeutic doses (100–200 mg/kg), contrasting with classical 1,4-benzodiazepines like diazepam .

- Toxicity : Acute toxicity tests (OECD 423 guidelines) indicate low toxicity in mice, suggesting a safer profile than halogenated derivatives (e.g., chloro-substituted compounds in ) .

5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones

- Structure : Triazepine ring instead of diazepine.

- Substitutions at position 5 (aryl groups) modulate receptor binding but may increase metabolic instability .

Solubility and Stability

- 5-Amino derivative: The amino group enhances aqueous solubility via hydrogen bonding, contrasting with methyl or benzoyl-substituted derivatives, which are more lipophilic .

- Halogenated Derivatives : Chloro or nitro groups (e.g., 7-chloro-1-ethyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one in ) improve stability but reduce bioavailability due to increased molecular weight and hydrophobicity .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Benzodiazepinones

Biological Activity

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 177.203 g/mol

- CAS Number : 65533-75-7

Synthesis

The synthesis of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves the condensation of o-phenylenediamine with ethyl acetoacetate. This method allows for the formation of the benzodiazepine structure through a cyclization reaction that incorporates an amine group at the 5-position .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant anticancer properties. For example, a study on various benzodiazepine derivatives indicated selective cytotoxicity against prostate cancer cells (PC-3), with some compounds reducing cell viability to as low as 13.75% at a concentration of 20 µM . This suggests that 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one and its derivatives may serve as potential candidates for cancer therapy.

Antimicrobial Activity

The antimicrobial activity of benzodiazepine derivatives has also been extensively studied. Compounds similar to 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one showed bacteriostatic effects against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 4 mg/mL. These compounds were found to be synergistic when combined with other antibiotics .

GABA(A) Receptor Modulation

Benzodiazepines are well-known for their interaction with GABA(A) receptors. Research has shown that various benzodiazepine derivatives can act as agonists or inverse agonists at these receptors, influencing phasic and tonic inhibition in neuronal cultures. The specific effects of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one on GABA(A) receptor populations remain to be fully elucidated but are critical for understanding its potential as a therapeutic agent in neurological disorders .

Case Studies

- Anticancer Efficacy :

- Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of a substituted o-phenylenediamine precursor with a ketone or ester under acidic or basic conditions. For example, alkylation of the benzodiazepine core can be achieved using ethyl bromide or benzyl chloride under liquid-solid phase-transfer conditions. Key parameters include temperature control (60–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like dialkylated derivatives .

- Optimization : Use design-of-experiments (DoE) to vary catalyst concentration, reaction time, and solvent polarity. Characterize intermediates via H/C NMR to confirm regioselectivity .

Q. How can the purity of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one be assessed, and what purification techniques are recommended?

- Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Compare retention times against certified reference standards.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively removes impurities. For persistent byproducts (e.g., dialkylated derivatives), preparative HPLC is advised .

Q. What spectroscopic and crystallographic methods are used for structural elucidation?

- Spectroscopy : H NMR (in DMSO-d) reveals amine proton signals at δ 6.8–7.2 ppm and carbonyl peaks at ~170 ppm in C NMR. IR spectroscopy confirms N-H stretches (~3350 cm) and C=O vibrations (~1650 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles and dihedral angles. Hydrogen bonding networks can be analyzed using Olex2 or Mercury .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation reactions in 1,5-benzodiazepin-2-one derivatives?

- Mechanism : Alkylation occurs preferentially at the N1 position due to steric hindrance at N5 and resonance stabilization of the intermediate. For example, ethyl bromide reacts with the deprotonated amine at N1 under basic conditions (KCO, DMF). Prolonged reaction times or excess alkylating agents lead to O-alkylation of hydroxyl groups, forming dialkylated products. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity .

Q. How can computational chemistry aid in predicting the physicochemical properties and reactivity of this compound?

- Approach : Use Gaussian or ORCA software for DFT calculations to optimize molecular geometry and compute electrostatic potential maps. Molecular docking (AutoDock Vina) evaluates binding affinity to GABA receptors, leveraging InChIKey-derived 3D structures (e.g., KPOKLIRNGJBGBL from ). Predict logP and solubility via COSMO-RS .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Troubleshooting :

- Yield Discrepancies : Replicate reactions under inert atmospheres (N) to exclude moisture/O sensitivity. Verify reagent purity via elemental analysis.

- Spectral Variations : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For crystallographic inconsistencies (e.g., bond lengths), re-refine data with SHELXL using higher-resolution datasets .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

- SAR Framework :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) at C7 to enhance metabolic stability.

- Side Chain Engineering : Replace the 5-amino group with acetyl or propyl substituents to modulate lipophilicity.

- Pharmacological Testing : Assess GABA receptor binding (radioligand assays) and pharmacokinetics (microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.